

An In-depth Technical Guide to the Physicochemical Properties of 1-Deacetylnimbolin B

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Compound of Interest

Compound Name: 1-Deacetylnimbolin B

Cat. No.: B15562751

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Abstract

1-Deacetylnimbolin B is a nimbolin-type limonoid, a class of highly oxygenated nortriterpenoids naturally occurring in plants of the Meliaceae family, such as *Melia toosendan* (Chinaberry tree).^{[1][2]} Limonoids have garnered significant interest in the scientific community for their diverse biological activities, including insecticidal, antifungal, nematocidal, and cytotoxic properties.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Deacetylnimbolin B**, outlines generalized experimental protocols for their determination, and explores its potential mechanism of cytotoxic action.

Physicochemical Properties

The following table summarizes the available quantitative and qualitative physicochemical data for **1-Deacetylnimbolin B**. It is important to note that specific experimental values for melting point, boiling point, and pKa are not readily available in public literature and would require experimental determination.

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₄ O ₉	[1][3]
Molecular Weight	584.70 g/mol	[1][3]
Appearance	Powder	[2]
CAS Number	76689-98-0	[2][3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Storage	Desiccate at -20°C	[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of natural products like **1-Deacetylningbolinin B**.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry sample of **1-Deacetylningbolinin B** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:**

- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (if unknown, a preliminary rapid heating can be performed to determine an approximate range).
- The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
- The melting point is reported as a range from the onset to the completion temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a complex molecule like **1-Deacetylningbolinin B**, which contains multiple ionizable functional groups, pKa determination can be challenging but is crucial for understanding its behavior in biological systems.

Methodology: UV-Vis Spectrophotometry

- Principle: This method is suitable for compounds containing a chromophore whose UV-Vis absorbance spectrum changes with pH.
- Procedure:
 - A stock solution of **1-Deacetylningbolinin B** is prepared in a suitable solvent (e.g., DMSO).
 - A series of buffer solutions with a range of known pH values are prepared.
 - A small aliquot of the stock solution is added to each buffer solution to a final concentration where the compound remains soluble and gives a measurable absorbance.

- The UV-Vis absorbance spectrum of each solution is recorded.
- The absorbance at a wavelength where the largest spectral shift is observed is plotted against the pH.
- The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a common technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

- Procedure:
 - An excess amount of **1-Deacetylnimbolinin B** is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, or various organic solvents) in a sealed vial.
 - The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.
 - The concentration of **1-Deacetylnimbolinin B** in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - The solubility is expressed in units such as mg/mL or μM .

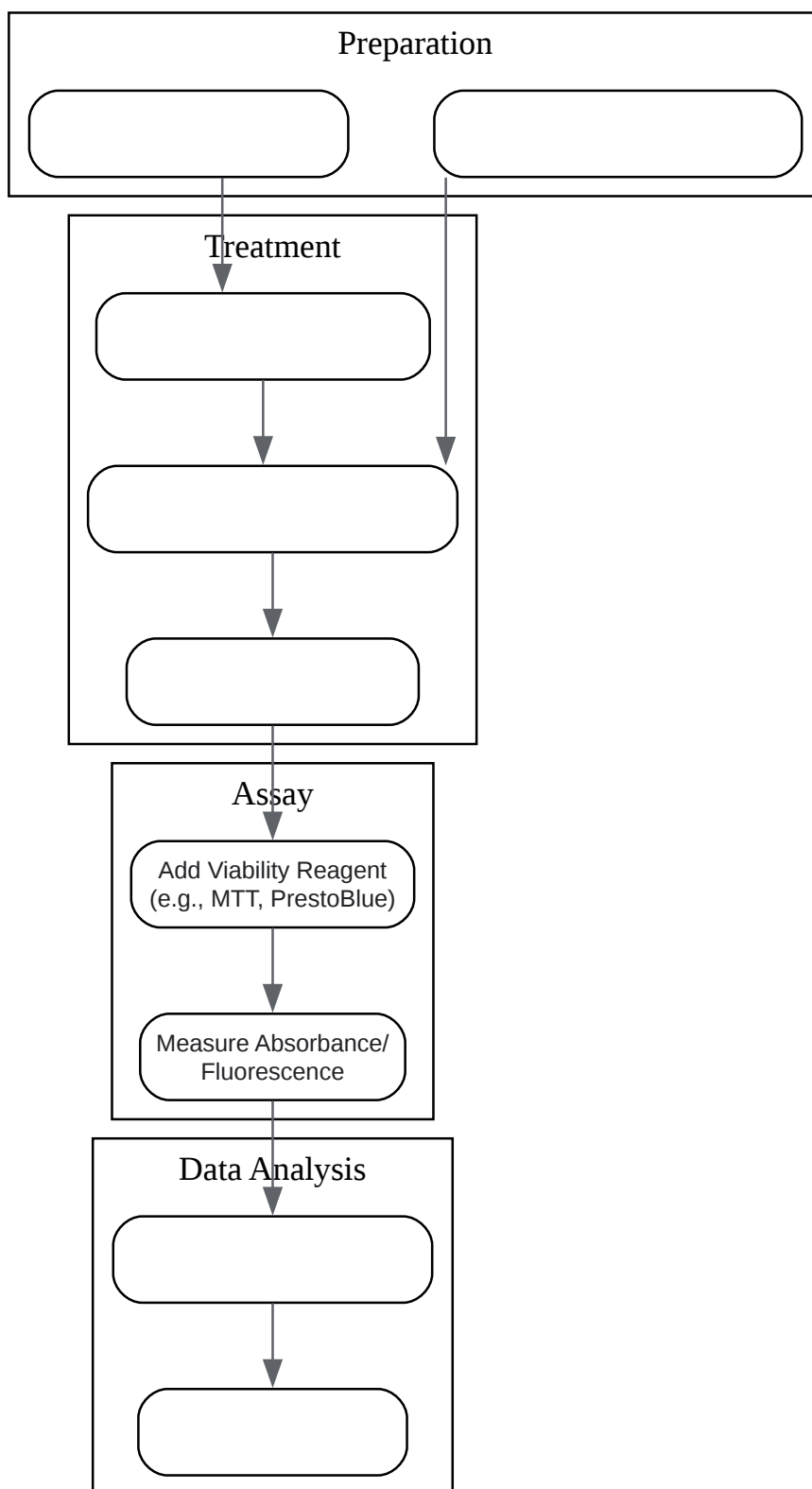
Biological Activity and Potential Mechanism of Action

1-Deacetylnimbolin B belongs to the nimbolin class of limonoids, which are known for their cytotoxic effects against various cancer cell lines.[4][5] While the specific molecular targets of **1-Deacetylnimbolin B** have not been fully elucidated, studies on related nimbolin-type limonoids, such as nimbolide, suggest a likely mechanism of action involving the induction of apoptosis through the mitochondrial (intrinsic) pathway.[6][7][8]

This proposed mechanism involves:

- Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) within the cancer cells.[6]
- Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[6]
- Caspase Activation: The released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[8]
- Apoptosis Execution: The activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[6]

Representative Experimental Workflow for Cytotoxicity Assay

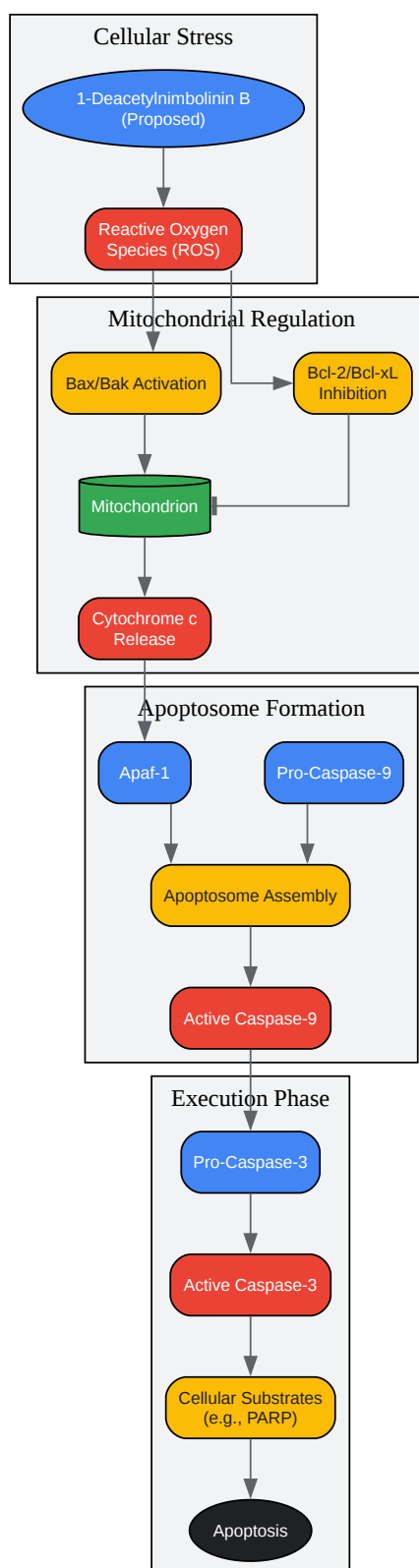


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Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

Representative Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates a generalized intrinsic apoptosis pathway, which is a likely mechanism for the cytotoxic activity of **1-Deacetylnimbinin B** based on evidence from related limonoids.



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Caption: A representative diagram of the intrinsic apoptosis signaling pathway.

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